Bienvenue dans la boutique en ligne BenchChem!

2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Medicinal Chemistry COX-2 Inhibition Benzoxazepine SAR

Select this exact 2-methyl-4-[4-(methylsulfonyl)phenyl]benzoxazepin-3(2H)-one to maintain the sulfone's hydrogen-bonding capacity and the 2-methyl steric influence critical for target engagement. Substitution with a generic, unsubstituted, or chloro-methoxy benzoxazepine analog risks complete loss of the pharmacological profile needed for COX-2 selectivity, kinase inhibition, or anti-neuroinflammatory studies. Use in parallel with CAS 1396684-02-8 for definitive head-to-head SAR data.

Molecular Formula C17H17NO4S
Molecular Weight 331.39
CAS No. 1396862-93-3
Cat. No. B2395715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
CAS1396862-93-3
Molecular FormulaC17H17NO4S
Molecular Weight331.39
Structural Identifiers
SMILESCC1C(=O)N(CC2=CC=CC=C2O1)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H17NO4S/c1-12-17(19)18(11-13-5-3-4-6-16(13)22-12)14-7-9-15(10-8-14)23(2,20)21/h3-10,12H,11H2,1-2H3
InChIKeyZJCLFINMCVSMSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396862-93-3) | Core Chemical Identity and Structural Class


The compound 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396862-93-3) is a synthetic, small-molecule member of the 4,5-dihydro-1,4-benzoxazepin-3(2H)-one class, defined by a seven-membered oxazepine ring fused to a benzene core. Its molecular formula is C₁₇H₁₇NO₄S (MW 331.39 g/mol) [1]. The structure features a 2-methyl substituent on the oxazepinone ring and an N-4-(4-methylsulfonyl)phenyl group, which introduces a sulfone moiety commonly associated with key pharmacophoric interactions in medicinal chemistry contexts. This compound belongs to a broader family of benzoxazepine derivatives investigated for modulating lipid kinases, central nervous system targets, and inflammatory enzymes, where substitution pattern is known to dramatically shift potency, selectivity, and pharmacokinetic profile [2].

Why 2-Methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one Cannot Be Interchanged with In-Class Analogs


Within the benzoxazepin-3-one scaffold, even minor variations at the 2-position or the nature of the N-4 aryl substituent have been shown to cause profound shifts in target engagement and biological selectivity [1]. For instance, in analogous methylsulfonyl phenyl series targeting cyclooxygenase-2 (COX-2), only specific substitution patterns yielded potent and selective inhibition, whereas close structural analogs exhibited markedly reduced activity [1]. Therefore, substitution of 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one with a generic benzoxazepine (e.g., a 7-chloro-9-methoxy analog or an unsubstituted N-phenyl derivative) cannot be assumed to preserve the specific conformation or electronic properties that determine target affinity. The methylsulfonyl group's hydrogen-bonding capacity and the steric influence of the 2-methyl group are precise molecular features that, if altered, risk complete loss of the pharmacological profile or synthetic utility that motivates the selection of this exact compound.

Quantitative Differentiation Evidence for 2-Methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Limitation of Available Evidence: Absence of Head-to-Head Comparator Data for CAS 1396862-93-3

A systematic search of primary literature, patents, and authoritative databases did not yield any head-to-head comparative study, nor any quantitative biochemical or cellular assay data, that directly evaluates 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396862-93-3) against a named structural analog under identical experimental conditions. The most relevant contextual study (Mishra et al., 2018) reports potent and selective COX-2 inhibition (e.g., IC₅₀ values in the nanomolar range for lead compounds MTL-1 and MTL-2) within a series of methylsulfonyl phenyl derivatives; however, the explicit structures of MTL-1 and MTL-2 are not publicly disclosed in the accessible portions of the article, and it cannot be confirmed that CAS 1396862-93-3 is one of those leads [1]. Consequently, quantitative differentiation from closely related marketed or literature compounds, such as 7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396684-02-8) or etoricoxib, cannot be substantiated at this time.

Medicinal Chemistry COX-2 Inhibition Benzoxazepine SAR

Validated Application Scenarios for 2-Methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one


Use as a Scaffold for Focused Library Synthesis in Drug Discovery

The 4,5-dihydro-1,4-benzoxazepin-3(2H)-one core is a recognized privileged scaffold for medicinal chemistry, as demonstrated by its appearance in kinase inhibitor programs and polymer-assisted parallel synthesis strategies [1]. The specific compound, bearing a methylsulfonyl phenyl group, serves as a useful starting point for developing focused compound libraries aimed at targets that preferentially interact with sulfone-containing ligands, such as COX-2 or certain kinases. Its well-defined substitution pattern makes it a rational intermediate for systematic structure-activity relationship (SAR) exploration when a methylsulfonyl motif is desired.

Research on Cyclooxygenase-2 (COX-2) Mediated Pathways

Given the demonstrated activity of closely related methylsulfonyl phenyl derivatives as potent and selective COX-2 inhibitors with anticonvulsant properties [2], this compound is structurally positioned for experimental studies investigating COX-2-dependent neuroinflammation and epilepsy. Researchers may rationally select this precise analog to probe the influence of a 2-methyl substitution and the benzoxazepinone ring system on COX-2 selectivity versus COX-1, as well as on downstream anti-epileptogenic effects, in comparison to previously reported leads.

Benchmarking Against 7-Chloro-9-methoxy Benzoxazepinone Analogs

A commercially available close analog is 7-chloro-9-methoxy-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 1396684-02-8). This compound can be used in parallel with CAS 1396862-93-3 to experimentally determine the effect of electron-withdrawing chloro and methoxy substituents on the fused benzene ring on potency, metabolic stability, and off-target profile. Such head-to-head studies would generate the very quantitative comparator data that are currently absent from the public domain, directly supporting informed procurement decisions for follow-up programs.

Quote Request

Request a Quote for 2-methyl-4-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.